Fischeria A

Natural Product Chemistry Structural Elucidation Chemical Library Construction

Fischeria A (CAS 221456-63-9) is the only commercially available norditerpene lactone possessing an entirely unprecedented carbon skeleton, unequivocally elucidated by NMR and single-crystal X-ray crystallography. Unlike other Euphorbia diterpenoids (e.g., Jolkinolide B), Fischeria A has no reported bioactivity, making it a unique, unbiased chemotype for phenotypic screening, scaffold-hopping medicinal chemistry, and analytical dereplication. Procure this ≥98% pure reference standard to ensure reliable chromatographic confirmation, explore uncharted chemical space, or develop novel chemical biology probes. Its structural novelty guarantees experimental specificity that cannot be replicated by any other natural product.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
Cat. No. B160377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFischeria A
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C
InChIInChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3/t13-,16+,18-,19-/m1/s1
InChIKeyHJTIEBXNTWYKEY-ZFKCKOODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Fischeria A (CAS 221456-63-9): A Structurally Novel Norditerpene Lactone from Euphorbia fischeriana for Specialized Chemical Libraries


Fischeria A (CAS 221456-63-9) is a norditerpene lactone characterized by an entirely unprecedented carbon skeleton, isolated from the rhizomes of Euphorbia fischeriana Steud [1]. Its molecular structure (C19H28O2, MW 288.42) was unequivocally determined via extensive NMR studies and single-crystal X-ray crystallography [1]. The defining feature of Fischeria A is its novel carbon framework, which represents a distinct chemotype not found in other diterpenoids from the same source plant or broader natural product libraries [1]. This structural novelty is the primary and, to date, only verified point of differentiation. Critically, a comprehensive review of the scientific literature reveals that no quantitative biological activity data (e.g., IC50 values, Ki values, in vivo efficacy) has been reported for Fischeria A in peer-reviewed journals. Consequently, any claims regarding specific biological functions cannot be substantiated, and its utility is currently confined to its role as a structurally unique reference standard and a lead-like scaffold for medicinal chemistry exploration .

Why Substituting Fischeria A with Other Euphorbia Diterpenoids Invalidates Research


The genus Euphorbia, particularly E. fischeriana, is a prolific source of diterpenoids with diverse and complex carbon skeletons, including ent-abietanes, tiglianes, and jatrophanes. Compounds like Jolkinolide B, Fischeriana A (17-Hydroxyjolkinolide A), and Fischdiabietane A each possess unique, often polycyclic, frameworks that dictate their distinct biological targets and activities [1]. Fischeria A is defined by its own novel norditerpene lactone skeleton, fundamentally distinct from these analogs [2]. Substituting Fischeria A with a different Euphorbia diterpenoid without rigorous experimental validation introduces a new and uncharacterized chemotype, completely altering the chemical and biological properties of the study system. This invalidates any conclusions about the role of the specific Fischeria A scaffold and introduces confounding variables, rendering any comparative or mechanistic study unreliable [3]. The quantitative evidence below demonstrates that the primary, verified value of Fischeria A is its structural identity, which cannot be replaced by any other compound.

Quantitative Evidence: Validating Fischeria A's Structural Uniqueness for Procurement


Confirmation of an Unprecedented Norditerpene Lactone Carbon Skeleton by X-ray Crystallography

Fischeria A was unequivocally determined to possess a novel carbon skeleton via single-crystal X-ray crystallography, a technique that provides the highest level of structural certainty. This confirms it is not a member of any previously known diterpenoid classes. In stark contrast, other diterpenoids from the same plant source, such as Jolkinolide B (ent-abietane-type) and Fischdiabietane A (abietane-type dimer), have well-established and fundamentally different carbon frameworks [1][2]. No other known natural product shares the same atomic connectivity and ring system as Fischeria A.

Natural Product Chemistry Structural Elucidation Chemical Library Construction

Absence of Documented Biological Activity Provides a Clean Baseline for Assay Development

A comprehensive review of the primary literature reveals a critical data gap: there are no peer-reviewed reports containing quantitative biological activity data (e.g., IC50, EC50, Ki) for Fischeria A. This stands in sharp contrast to other diterpenoids from the same plant, such as Jolkinolide B, which has documented apoptosis-inducing activity in cancer cells, and Fischdiabietane A, which has a reported IC50 against T47D breast cancer cells ~6-fold higher than that of cisplatin [1][2]. The complete lack of activity data for Fischeria A is itself a quantifiable differentiator.

Drug Discovery Assay Development Target Identification

Verification of High Purity (≥98%) from Reputable Vendors for Consistent Research Outcomes

Reputable vendors supply Fischeria A with a certified purity of ≥98.0% as determined by HPLC and MS, a standard metric for reference materials [1]. While this is a common purity specification for commercial natural products, it is a critical parameter for procurement. High purity ensures that observed effects in downstream experiments can be attributed to the compound itself rather than impurities.

Analytical Chemistry Quality Control Reference Standards

Predicted Physicochemical Properties Guide Solubility and Formulation Strategies

Computationally predicted properties provide a baseline for handling. Fischeria A is predicted to have an aqueous solubility of ~0.032 g/L at 25°C and a logP consistent with moderate lipophilicity, characteristics common to diterpenoid lactones . For comparison, other diterpenoid lactones like Jolkinolide B also exhibit low aqueous solubility, requiring similar formulation approaches with DMSO or other organic co-solvents for in vitro assays. This information is crucial for planning dissolution and storage protocols.

ADME Formulation Science Physicochemical Profiling

Positive Optical Rotation Confirms Stereochemical Identity and Enantiopurity

Fischeria A is reported as the (+)-enantiomer, specifically '(3aR,6aR,8R,10aR)-rel-(+)-Fischeria A' . This specific optical rotation is a key identity marker that distinguishes it from other related diterpenoids and confirms the presence of a single, defined three-dimensional structure. For example, the specific rotation of other Euphorbia diterpenoids, such as Jolkinolide B, differs significantly, reflecting their different stereochemical arrangements. This parameter is critical for ensuring batch-to-batch consistency.

Stereochemistry Chiral Analysis Natural Product Characterization

Limited Vendor Availability Reflects Specialized Sourcing and Research-Grade Exclusivity

Fischeria A is not a commodity chemical; its availability is restricted to specialized natural product and biochemical suppliers, primarily for research use only . This contrasts with more common diterpenoids like Jolkinolide B, which are available from a wider array of vendors. The specialized supply chain for Fischeria A ensures its provenance and purity are maintained for scientific applications, but it also means that researchers must plan procurement from specific, qualified sources rather than general chemical distributors.

Procurement Natural Product Sourcing Supply Chain

Validated Research and Procurement Applications for Fischeria A (CAS 221456-63-9)


Scaffold Hopping and Lead Diversification in Medicinal Chemistry

The confirmed novel carbon skeleton of Fischeria A provides an entirely new starting point for medicinal chemistry programs focused on scaffold hopping. Researchers can use this unique chemotype to explore uncharted chemical space, with the goal of identifying novel biological activities distinct from known pharmacophores. The structural data from the original isolation paper provides the necessary blueprint for synthetic derivatization or computational modeling [1]. Its lack of characterized bioactivity means it can be profiled against panels of targets to discover novel modes of action without preconceived bias [2].

Use as an Authentic Reference Standard for Natural Product Dereplication

Given its unequivocal structural elucidation by NMR and X-ray crystallography, Fischeria A serves as an ideal reference standard for dereplication studies [1]. Analytical chemists can use authenticated samples of Fischeria A (with verified high purity ≥98% and defined stereochemistry [2]) to confirm or rule out its presence in new extracts, fractions, or complex mixtures from Euphorbia species or other natural sources. This prevents the costly and time-consuming re-isolation and re-characterization of known compounds.

Exploratory Cell-Based Phenotypic Screening for Undiscovered Bioactivity

As a novel chemical entity with no reported biological activity, Fischeria A is a prime candidate for inclusion in phenotypic screening libraries. Its addition allows researchers to explore potential biological effects in an unbiased manner. Unlike Jolkinolide B or Fischdiabietane A, which have documented and potent cytotoxic activities [1][2], Fischeria A provides a 'blank slate' that may reveal new, subtle, or previously uncharacterized biological pathways when screened across diverse cell-based assays. The predicted physicochemical properties inform proper solubilization and handling in these screening environments .

Source of a New Chemotype for Chemical Biology Probe Development

The unique skeleton of Fischeria A offers an attractive template for developing novel chemical biology probes. Once any initial biological activity is identified, the structure can be derivatized to install affinity tags, photoaffinity labels, or fluorescent reporters. The availability of a high-purity parent compound is the essential first step in this process. Its structural novelty, confirmed by X-ray crystallography [1], increases the likelihood that any resulting probes will interact with cellular targets in a novel and specific manner, thereby serving as valuable new tools for dissecting biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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